

Benchmarking (+/-)4(5)-DiHDPA Lactone: A Comparative Guide to Known Lipid Mediators

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Compound of Interest

Compound Name: (+/-)4(5)-DiHDPA lactone

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In the landscape of inflammatory and resolution pharmacology, the identification of novel bioactive lipid mediators is paramount. This guide provides a comparative benchmark of the novel compound **(+/-)4(5)-DiHDPA lactone** against well-established pro-resolving lipid mediators: Resolvin D1 (RvD1), Protectin D1 (PD1), and Maresin 1 (MaR1). While the biological activities of **(+/-)4(5)-DiHDPA lactone** are still under investigation, it has been identified as a Peroxisome Proliferator-Activated Receptor γ (PPAR γ) activator. This guide summarizes the known functions of benchmark mediators, outlines the reported activity of **(+/-)4(5)-DiHDPA lactone**, and provides a framework of experimental protocols for its comprehensive evaluation.

Comparative Overview of Bioactive Lipid Mediators

Specialized pro-resolving mediators (SPMs) are a class of lipid-derived signaling molecules that actively orchestrate the resolution of inflammation. Below is a summary of key benchmark SPMs and the current understanding of **(+/-)4(5)-DiHDPA lactone**.

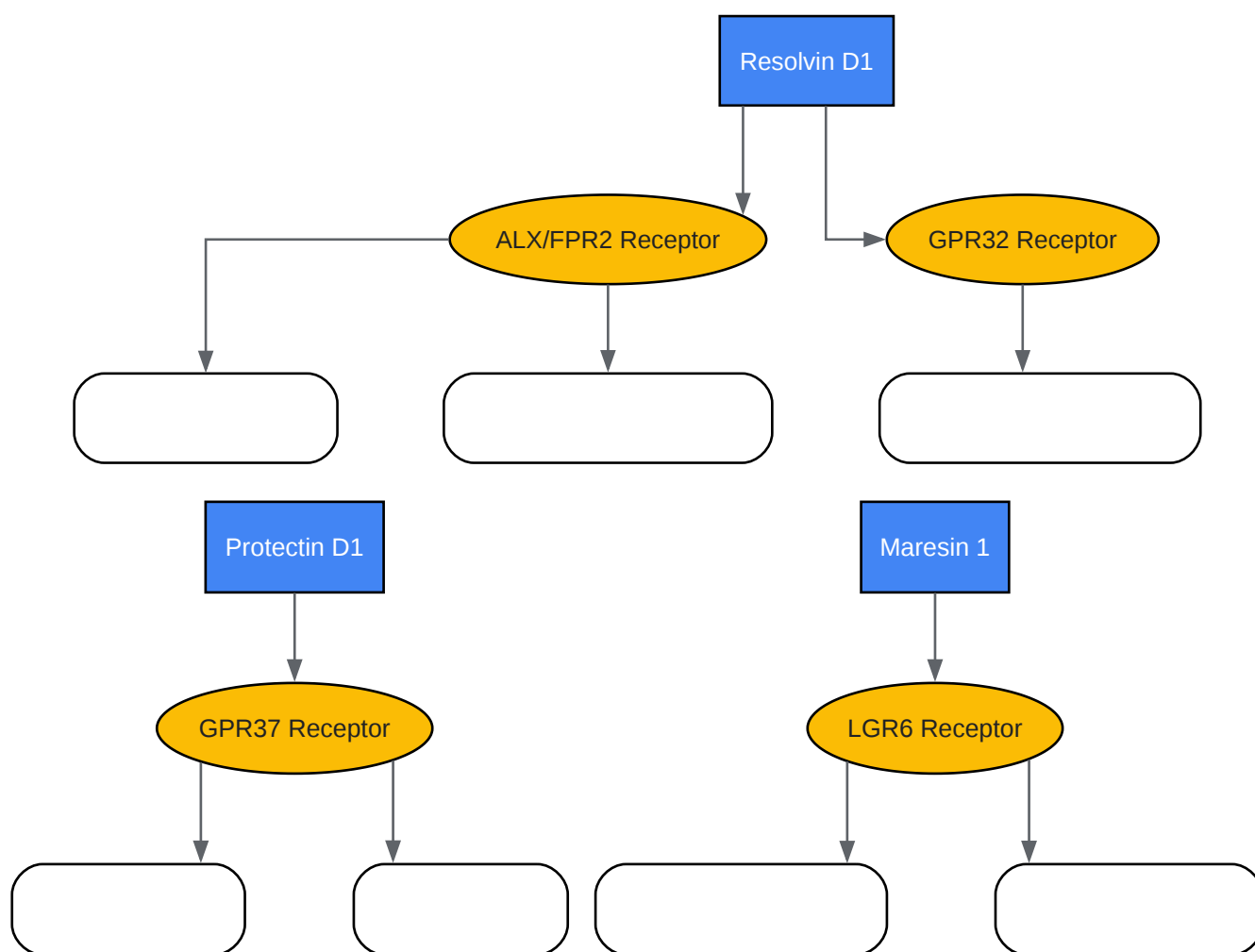
Mediator	Precursor	Key Receptors	Reported Bioactivities (Selected)	EC50/IC50 Values (Example)
Resolvin D1 (RvD1)	Docosahexaenoic Acid (DHA)	ALX/FPR2, GPR32	- Inhibits neutrophil infiltration- Stimulates macrophage efferocytosis- Reduces pro-inflammatory cytokine production	EC50 ~1.2 x 10 ⁻¹² M for ALX/FPR2 activation[1]
Protectin D1 (PD1)	Docosahexaenoic Acid (DHA)	GPR37	- Potent anti-inflammatory and neuroprotective effects- Inhibits neutrophil infiltration- Enhances macrophage phagocytosis of apoptotic cells	EC50 of 26 nM for GPR37 activation[2]
Maresin 1 (MaR1)	Docosahexaenoic Acid (DHA)	LGR6	- Enhances macrophage phagocytosis and efferocytosis- Stimulates tissue regeneration- Exerts analgesic effects	Enhances phagocytosis at 0.01–10 nM[3]
(+/-)4(5)-DiHDPA lactone	Docosahexaenoic Acid (DHA)	PPAR γ	- Identified as a PPAR γ activator	Data not available

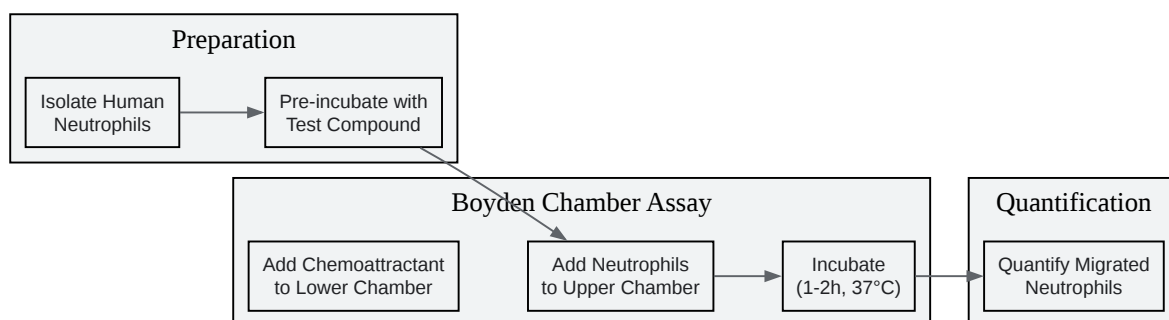
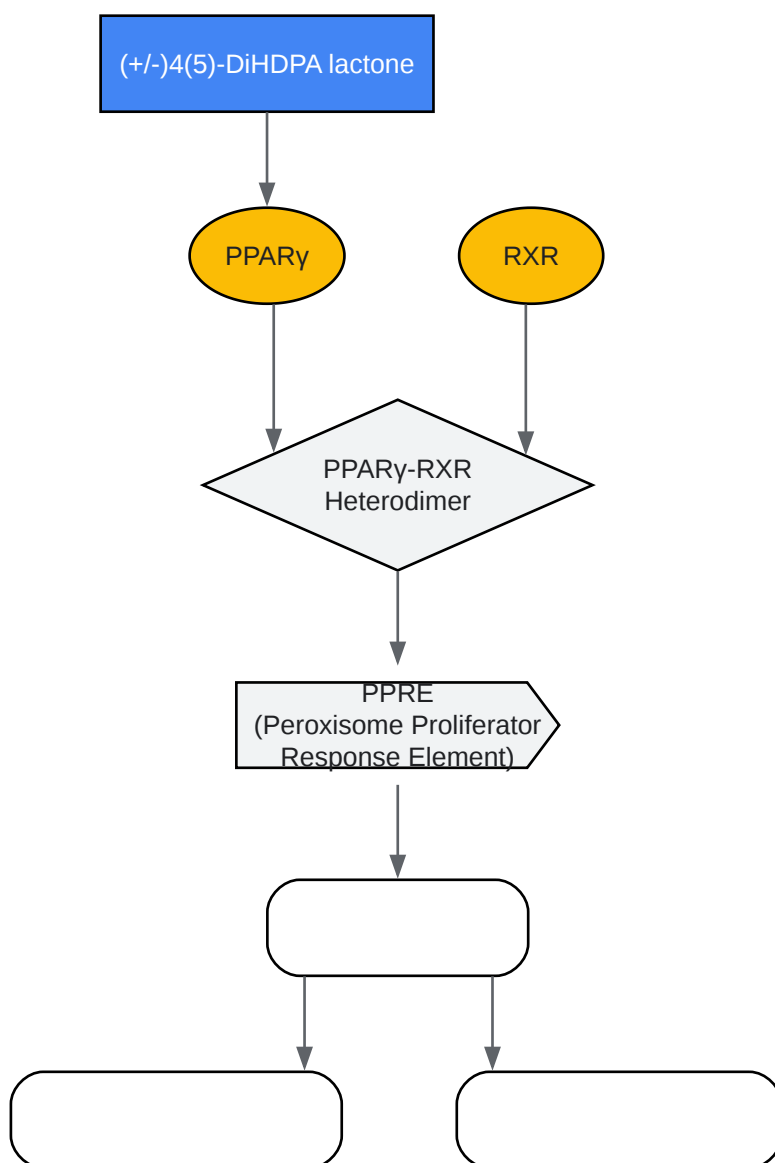
Signaling Pathways of Benchmark Lipid Mediators

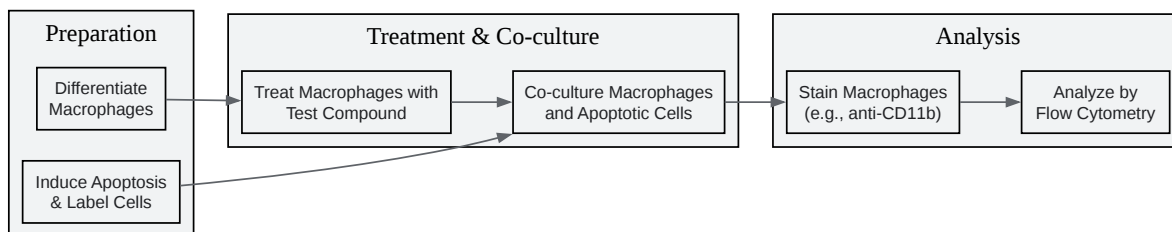
The pro-resolving effects of RvD1, PD1, and MaR1 are mediated through specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades that ultimately dampen inflammation and promote tissue repair.

Resolvin D1 (RvD1) Signaling

RvD1 exerts its pro-resolving functions by activating the ALX/FPR2 and GPR32 receptors. This leads to the inhibition of pro-inflammatory signaling pathways, such as NF- κ B, and the promotion of cellular processes that contribute to the resolution of inflammation.







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